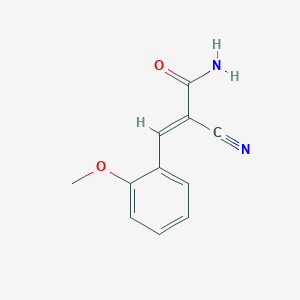![molecular formula C14H19N5O2S B5550345 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)
2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide is a chemical compound of significant interest in the field of chemistry, especially in relation to its synthesis, structural features, and chemical properties.
Synthesis Analysis
The synthesis of related triazole compounds involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by various processes including cyclisation and alkylation (Panchal & Patel, 2011). Other methods include reacting triazole derivatives with acetic acids, and this synthesis is confirmed using techniques like 1H NMR spectroscopy and HPLC-MS (Safonov, Panasenko, & Knysh, 2017).
Molecular Structure Analysis
The molecular structure of compounds in this category is usually characterized using spectroscopic studies such as 1H NMR, IR spectroscopy, and elemental analysis. These studies help in determining the arrangement of atoms and functional groups in the molecule, providing insights into the compound's chemical behavior (Mazzone et al., 1987).
Chemical Reactions and Properties
These compounds typically undergo reactions such as cyclisation, alkylation, and condensation with various reagents. The chemical reactivity is influenced by the triazole ring and the substituted groups, leading to the formation of diverse derivatives with varying properties (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for understanding the compound's behavior in different environments. These properties are typically determined using methods like thin layer chromatography and melting point analysis (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Properties Analysis
Chemical properties such as reactivity with various reagents, stability, and the presence of functional groups are determined through spectral data and chemical analyses. These properties are essential for predicting the compound's behavior in chemical reactions and potential applications (Sameluk & Kaplaushenko, 2015).
Aplicaciones Científicas De Investigación
Synthesis Methods
- Radiosynthesis for Metabolism Studies : The synthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which share structural similarities with the query compound, involves complex processes like reductive dehalogenation and hydroxide ion-catalyzed enolization, important for understanding their metabolism and mode of action (Latli & Casida, 1995).
- Green Synthesis of Related Compounds : For the production of azo disperse dyes, N-(3-Amino-4-methoxyphenyl)acetamide, a compound related to the query, is synthesized using a novel Pd/C catalyst, demonstrating a move towards greener and more efficient production methods (Zhang Qun-feng, 2008).
Biological Activities
- Antimicrobial Properties : Certain triazole derivatives, which structurally resemble the query compound, exhibit notable antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
- Antitumor Activities : The synthesis and evaluation of benzothiazole derivatives, including analogs of the query compound, have shown promising antitumor activities against various human tumor cell lines, highlighting potential applications in cancer therapy (Yurttaş et al., 2015).
Potential Applications
- Selective Adenosine A3 Receptor Antagonists : Derivatives of thiadiazole and thiazole, related to the query compound, have been evaluated as selective antagonists for human adenosine A3 receptors. This research indicates the potential for developing novel therapeutics targeting specific adenosine receptors (Jung et al., 2004).
- Synthesis and Evaluation as β3-Adrenergic Receptor Agonists : Research into N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, compounds similar to the query, has identified potent agonistic activity against β3-adrenergic receptors. These findings are relevant for treating obesity and type 2 diabetes (Maruyama et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-3-4-12-17-18-14(19(12)15)22-9-13(20)16-10-5-7-11(21-2)8-6-10/h5-8H,3-4,9,15H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAFKFPNETYCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)
![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)
![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)
![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)
![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)
![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)
![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)